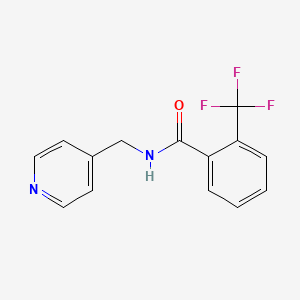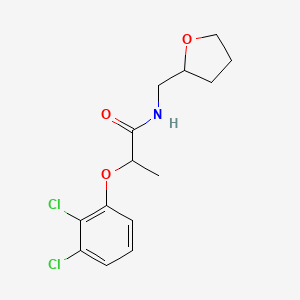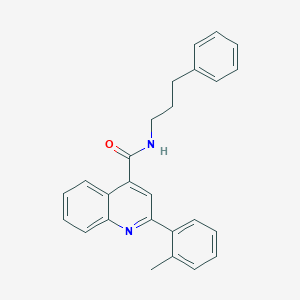
N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide
描述
N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide, also known as TFB, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TFB is a small molecule that belongs to the class of benzamides, which are known to have a wide range of biological activities.
作用机制
The mechanism of action of N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide is not fully understood. However, it is believed that N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide exerts its biological activity by inhibiting the activity of certain enzymes such as histone deacetylases (HDACs) and sirtuins. HDACs are enzymes that play a crucial role in the regulation of gene expression, while sirtuins are enzymes that are involved in various cellular processes such as DNA repair, metabolism, and aging.
Biochemical and Physiological Effects
N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide inhibits the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide has also been shown to have anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
实验室实验的优点和局限性
One of the main advantages of using N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide in lab experiments is its potent biological activity. N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide has been shown to have anticancer activity at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
未来方向
There are several future directions for the research on N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide. One of the areas that require further investigation is the mechanism of action of N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide. Understanding the mechanism of action of N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide will provide valuable insights into its biological activity and potential applications. Another future direction is the development of N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide-based drugs for the treatment of cancer and other diseases. The use of N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide as a tool for epigenetic research is another area that requires further investigation.
Conclusion
In conclusion, N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide has been shown to have potent anticancer activity, anti-inflammatory, and analgesic properties. The synthesis of N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide is a complex process that involves several steps. The mechanism of action of N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to inhibit the activity of certain enzymes such as HDACs and sirtuins. There are several future directions for the research on N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide, including the development of N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide-based drugs and the use of N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide as a tool for epigenetic research.
科学研究应用
N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide is in the field of medicinal chemistry. N-(4-pyridinylmethyl)-2-(trifluoromethyl)benzamide has been shown to have potent anticancer activity against various cancer cell lines. It has also been shown to have anti-inflammatory and analgesic properties.
属性
IUPAC Name |
N-(pyridin-4-ylmethyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)12-4-2-1-3-11(12)13(20)19-9-10-5-7-18-8-6-10/h1-8H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRLQFBKGRZIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=NC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-ylmethyl)-2-(trifluoromethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4750857.png)
![3-allyl-8-sec-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4750867.png)
![2-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-3-furamide](/img/structure/B4750872.png)
![N-{4-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B4750880.png)

![7-chloro-N-[3-(1H-imidazol-1-yl)propyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4750892.png)

![N-[1-[(isopropylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide](/img/structure/B4750910.png)
![2-ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine](/img/structure/B4750915.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B4750917.png)
![5-[(3-bromobenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4750924.png)
![methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4750929.png)